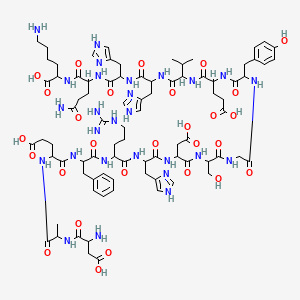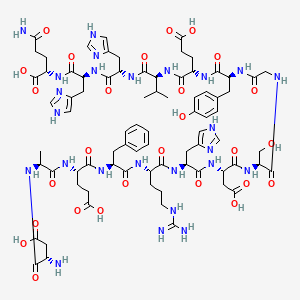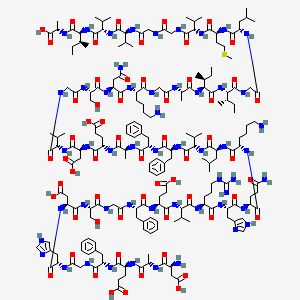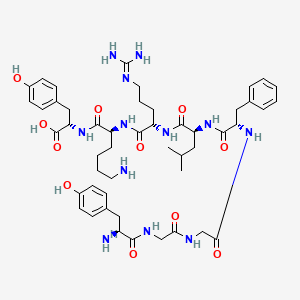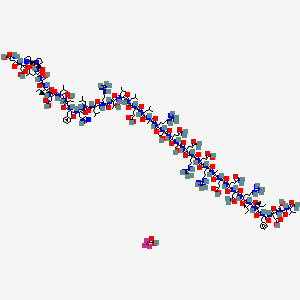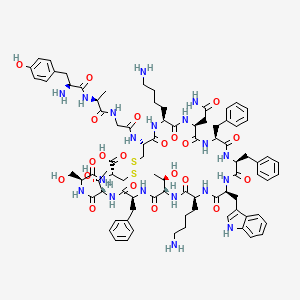
Rat pancreatic polypeptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rat pancreatic polypeptide typically involves the isolation of islets from the rat pancreas using limited collagenase digestion and step gradient centrifugation techniques . This method ensures the purification of islets, which are then used to study the secretion and function of pancreatic polypeptide.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific biological role and the complexity of its synthesis. research laboratories often use recombinant DNA technology to produce this peptide in sufficient quantities for experimental purposes.
Chemical Reactions Analysis
Types of Reactions: Rat pancreatic polypeptide undergoes various biochemical reactions, including:
Oxidation: This reaction can affect the peptide’s structure and function.
Reduction: Reduction reactions can modify the peptide’s disulfide bonds, impacting its stability.
Substitution: Amino acid substitution can be used to study the peptide’s structure-function relationship.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions.
Major Products Formed: The major products formed from these reactions are modified versions of the peptide, which are used to study its biochemical properties and interactions.
Scientific Research Applications
Rat pancreatic polypeptide has several scientific research applications, including:
Chemistry: Studying the peptide’s structure and interactions with other molecules.
Biology: Investigating its role in regulating pancreatic secretion and gastrointestinal functions.
Medicine: Exploring its potential as a therapeutic target for conditions like diabetes and obesity.
Industry: Using the peptide as a model to study similar peptides in other species.
Mechanism of Action
Rat pancreatic polypeptide exerts its effects by binding to specific receptors in the brain and pancreas . This binding inhibits pancreatic secretion of fluid, bicarbonate, and digestive enzymes, while stimulating gastric acid secretion . The peptide also impacts hepatic glycogen levels and gastrointestinal secretions .
Comparison with Similar Compounds
- Peptide YY
- Neuropeptide Y
- Gastric Inhibitory Polypeptide
Rat pancreatic polypeptide is unique in its specific role in regulating pancreatic and gastrointestinal functions, making it a valuable subject of study in various scientific fields .
Properties
CAS No. |
90419-12-8 |
|---|---|
Molecular Formula |
C₁₉₅H₂₉₈N₅₈O₅₇S |
Molecular Weight |
4398.87 |
sequence |
One Letter Code: APLEPMYPGDYATHEQRAQYETQLRRYINTLTRPRY-NH2 |
Synonyms |
Rat pancreatic polypeptide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


